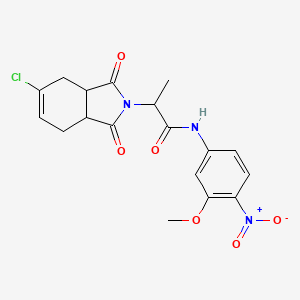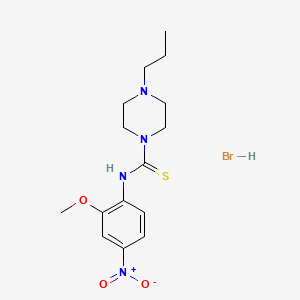![molecular formula C20H23NO5S B4128197 diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128197.png)
diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
説明
Diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate, also known as DDBMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDBMT is a thiophene-based derivative that has been shown to possess excellent photophysical properties, making it a promising candidate for use in organic electronics, optoelectronics, and photonics.
科学的研究の応用
Diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in various fields. In the field of organic electronics, diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has also been used as a sensitizer in dye-sensitized solar cells (DSSCs), which are promising alternatives to conventional silicon-based solar cells.
作用機序
The mechanism of action of diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate involves its ability to act as an electron donor and acceptor, which allows it to participate in charge transfer processes. In OLEDs, diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is used as a host material, which facilitates energy transfer from the emitter to the host, resulting in efficient emission. In DSSCs, diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate acts as a sensitizer, which absorbs light and generates an excited state that can inject electrons into the conduction band of the TiO2 electrode.
Biochemical and Physiological Effects:
Due to its synthetic nature, diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate does not have any known biochemical or physiological effects. However, its potential applications in the field of biomedicine have been explored. diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to possess excellent photostability and biocompatibility, making it a promising candidate for use in bioimaging and drug delivery.
実験室実験の利点と制限
The advantages of using diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments include its high purity, high yield, and excellent photophysical properties. However, the limitations of using diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate include its high cost and the need for specialized equipment for its synthesis and characterization.
将来の方向性
There are several future directions for the research on diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. One potential direction is the development of new synthesis methods that can reduce the cost and increase the scalability of diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate production. Another direction is the exploration of diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate's potential applications in the field of biomedicine, such as bioimaging and drug delivery. Additionally, the development of new organic electronic devices based on diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate and its derivatives is an exciting area of research. Overall, the potential applications of diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate are vast, and further research is needed to fully explore its potential.
In conclusion, diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its excellent photophysical properties make it a promising candidate for use in organic electronics, optoelectronics, and photonics. The synthesis method has been optimized to yield high purity and high yield of diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. Future research directions include the development of new synthesis methods, exploration of diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate's potential applications in the field of biomedicine, and the development of new organic electronic devices based on diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate and its derivatives.
特性
IUPAC Name |
diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-11(3)8-12(4)10-14/h8-10H,6-7H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZLLGIDOIDTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4128126.png)

![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128138.png)



![N-(3,4-dichlorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4128168.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4128179.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4128190.png)

![1-(3-bromophenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4128218.png)